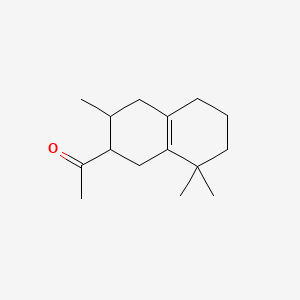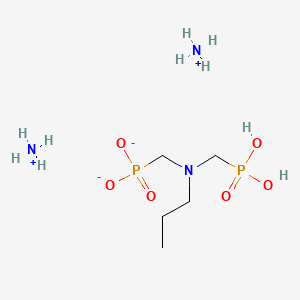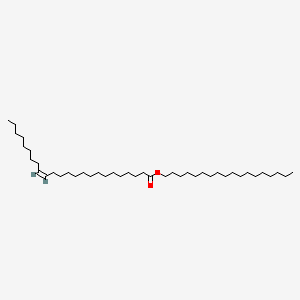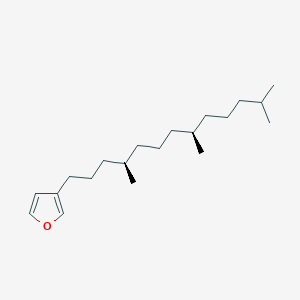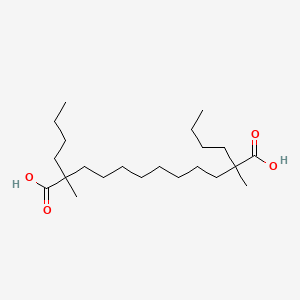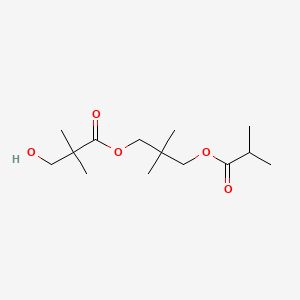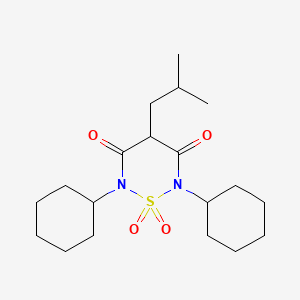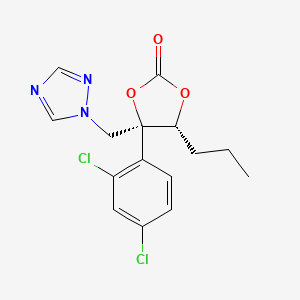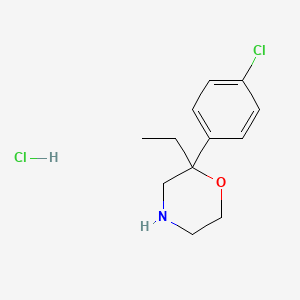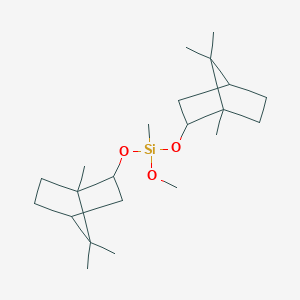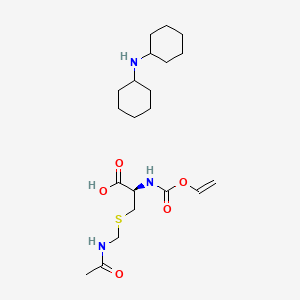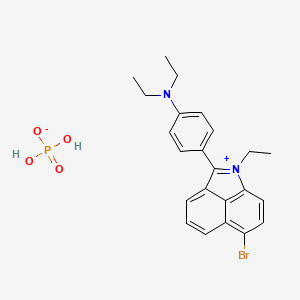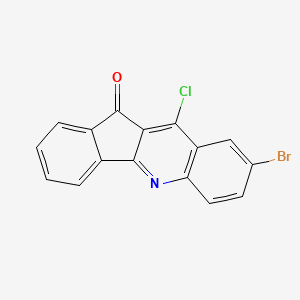
8-Bromo-10-chloro-11H-indeno(1,2-b)quinolin-11-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-10-chloro-11H-indeno(1,2-b)quinolin-11-one is a heterocyclic compound that belongs to the indenoquinoline family This compound is characterized by the presence of bromine and chlorine atoms at the 8th and 10th positions, respectively, on the indenoquinoline scaffold
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-10-chloro-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step reactions. One common method includes the selective reduction of a precursor compound followed by bromination and chlorination steps. For example, a precursor such as 8-chloro-7(9)-nitro-5,6-dihydro-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one can be selectively reduced using tin(II) bromide, followed by bromination at the 10th position and deamination .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound’s quality.
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-10-chloro-11H-indeno(1,2-b)quinolin-11-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the indenoquinoline scaffold.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in organic synthesis.
Applications De Recherche Scientifique
8-Bromo-10-chloro-11H-indeno(1,2-b)quinolin-11-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein binding.
Medicine: Due to its unique chemical properties, it is investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials and as a building block for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-Bromo-10-chloro-11H-indeno(1,2-b)quinolin-11-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
11H-Indeno[1,2-b]quinoxalin-11-one: This compound shares a similar indenoquinoline scaffold but differs in its functional groups.
10-Bromo-8-chloro-5,6-dihydro-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one:
Uniqueness
8-Bromo-10-chloro-11H-indeno(1,2-b)quinolin-11-one is unique due to the specific positioning of bromine and chlorine atoms, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
93663-91-3 |
|---|---|
Formule moléculaire |
C16H7BrClNO |
Poids moléculaire |
344.59 g/mol |
Nom IUPAC |
8-bromo-10-chloroindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C16H7BrClNO/c17-8-5-6-12-11(7-8)14(18)13-15(19-12)9-3-1-2-4-10(9)16(13)20/h1-7H |
Clé InChI |
DMMQHYGZVWDZJU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)Br)C(=C3C2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


